molecular formula C25H29N5O3 B2802546 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide CAS No. 1797267-32-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

Número de catálogo B2802546
Número CAS: 1797267-32-3
Peso molecular: 447.539
Clave InChI: UGAQIYYCHGJRDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity and Docking Studies

One of the primary research focuses on derivatives similar to the specified compound involves their synthesis and evaluation for anticancer activities. Studies have shown that certain synthesized compounds exhibit significant in vitro anticancer activity against various human cancer cell lines, including human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. These compounds, characterized by their benzimidazole and piperazine structures, demonstrated their effectiveness by reducing cell viability, with some exhibiting higher activity than standard anticancer drugs like doxorubicin. Molecular docking studies further supported the structure-activity relationship, highlighting their potential as therapeutic agents against cancer (Lingaiah Boddu et al., 2018).

ACAT-1 Inhibition for Disease Treatment

Research on derivatives with structural similarities has led to the identification of potent inhibitors for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a therapeutic target in the treatment of diseases associated with ACAT-1 overexpression. By modifying the compound's structure to enhance aqueous solubility and oral absorption, a clinical candidate named K-604 was developed. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2, suggesting its usefulness in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial and Antioxidant Agents

The compound's framework has been utilized to create novel benzodiazepines with benzimidazole, benzothiazole, and indole moieties. These synthesized compounds were tested for their antimicrobial activities against a range of bacteria and fungi, as well as for their antioxidant properties. Some of these compounds showed potent antimicrobial activity and excellent antioxidant activity, indicating their potential as new therapeutic agents for treating infections and oxidative stress-related conditions (Basavaraj S Naraboli et al., 2017).

Anthelmintic Activity

Another area of application involves the synthesis of novel compounds with a 1,2,4-triazole moiety clubbed with a benzimidazole ring, which were tested for their anthelmintic activity. These compounds exhibited significant efficacy against Pheretima posthumous, comparing favorably with standard drugs like Albendazole and Piperazine. This research opens new avenues for developing effective treatments against parasitic worm infections (P. S. Kumar et al., 2014).

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c31-24(27-17-20-6-7-22-23(16-20)33-19-32-22)18-29-12-10-28(11-13-29)14-15-30-9-8-26-25(30)21-4-2-1-3-5-21/h1-9,16H,10-15,17-19H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAQIYYCHGJRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.